molecular formula C10H15F2NO3 B599146 tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate CAS No. 1215071-17-2

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Cat. No. B599146
M. Wt: 235.231
InChI Key: GDZBFUOJMJSIAZ-UHFFFAOYSA-N
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Description

“tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate” is a chemical compound with the empirical formula C10H17F2NO4 . It is used in laboratory settings for the synthesis of various substances . The compound has a molecular weight of 253.24 .


Molecular Structure Analysis

The compound has a unique three-dimensional profile due to the underlying spirocyclic scaffold . The SMILES string representation of the compound is O.CC(C)(C)OC(=O)N1CCC(=O)C(F)(F)C1 .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 102-107 °C . The compound has a density of 1.21±0.1 g/cm3 .

Scientific Research Applications

Application 1: Synthesis of Diverse Piperidine Derivatives

  • Scientific Field: Organic Chemistry
  • Summary of the Application: The compound is used as a synthon for the preparation of diverse piperidine derivatives . Piperidine derivatives are an important class of heterocyclic compounds that possess a wide range of biological action, and their fragments are contained in the composition of numerous drugs .
  • Methods of Application or Experimental Procedures: The reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi in the presence of N,N’-dimethylpropylene urea and subsequently with BrCH2CН=CRR’ (R=H, Me, Et; R’=CH2Ar) afforded in 50 –80% yields the corresponding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates .
  • Results or Outcomes: The reaction resulted in the production of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates in 50 –80% yields .

Application 2: Stereoselective Syntheses of Substituted tert-butyl 3-allyl-4-oxopiperidine-1-carboxylates

  • Scientific Field: Organic Chemistry
  • Summary of the Application: The compound and its derivatives substituted at the 3-position and in the allylic fragment reacted with L-selectride in anhydrous tetrahydrofuran to give tert-butyl (3 R,4 S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield .
  • Methods of Application or Experimental Procedures: The reaction involved the use of L-selectride in anhydrous tetrahydrofuran .
  • Results or Outcomes: The reaction resulted in the production of tert-butyl (3 R,4 S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield .

Application 3: Synthesis of tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate

  • Scientific Field: Organic Chemistry
  • Summary of the Application: The compound is used as a precursor for the synthesis of tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate . This derivative is a useful building block in the synthesis of various pharmaceutical compounds .
  • Results or Outcomes: The reaction resulted in the production of tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate .

Application 4: Fragment-Based Libraries

  • Scientific Field: Drug Discovery
  • Summary of the Application: The compound is used as a fragment in fragment-based libraries . These libraries are collections of small molecules that are used in drug discovery to identify potential drug leads .
  • Methods of Application or Experimental Procedures: The compound is incorporated into a library of small molecules, which are then screened against a target protein to identify potential binders .
  • Results or Outcomes: The use of the compound in fragment-based libraries can lead to the identification of potential drug leads .

Application 5: Synthesis of tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate

  • Scientific Field: Organic Chemistry
  • Summary of the Application: The compound is used as a precursor for the synthesis of tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate . This derivative is a useful building block in the synthesis of various pharmaceutical compounds .
  • Results or Outcomes: The reaction resulted in the production of tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate .

Application 6: Fragment-Based Libraries

  • Scientific Field: Drug Discovery
  • Summary of the Application: The compound is used as a fragment in fragment-based libraries . These libraries are collections of small molecules that are used in drug discovery to identify potential drug leads .
  • Methods of Application or Experimental Procedures: The compound is incorporated into a library of small molecules, which are then screened against a target protein to identify potential binders .
  • Results or Outcomes: The use of the compound in fragment-based libraries can lead to the identification of potential drug leads .

Safety And Hazards

The compound is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . The compound should be stored in suitable, closed containers for disposal .

properties

IUPAC Name

tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO3/c1-9(2,3)16-8(15)13-5-4-7(14)10(11,12)6-13/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZBFUOJMJSIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718464
Record name tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

CAS RN

1215071-17-2
Record name tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), to an ice-cold solution of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate (2.40 g, 10.00 mmol) in dry CH2Cl2 (50 mL) was added a solution of Dess-Martin periodinane (50 mL of a 15% solution in CH2Cl2, 24.00 mmol). The reaction mixture was stirred at rt until completion of the reaction. Sat. aq. NaHCO3 (50 mL) was then added followed by 10% aq. Na2SO3 (50 mL). The mixture was stirred at rt for 1 h, the layers separated and the aq. layer extracted with CH2Cl2 (3×). The combined org. extracts were dried over MgSO4, filtered, and concentrated under reduced pressure. The crude residue was redissolved in CH2Cl2 (30 mL) and stirred in the presence of molecular sieves for 24 h, filtered and concentrated under reduced pressure to give tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate as a yellow solid.
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Citations

For This Compound
1
Citations
B Dyck, B Branstetter, T Gharbaoui… - Journal of medicinal …, 2017 - ACS Publications
A series of potent thienotriazolopyrimidinone-based PDE1 inhibitors was discovered. X-ray crystal structures of example compounds from this series in complex with the catalytic …
Number of citations: 48 pubs.acs.org

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